
L-苯丙氨酸-3-13C
描述
L-Phenylalanine-3-13C is the 13C-labeled L-Phenylalanine . It is an essential amino acid isolated from Escherichia coli . Phenylalanine is an aromatic nonpolar amino acid . Degradation of phenylalanine results in the formation of acetoacetate and fumarate .
Synthesis Analysis
The asymmetric carbon corresponding to the 2-position in phenylalanine was introduced by the diastereoselective alkylation of Dellaria’s oxazinone with [α-13C]benzyl bromides . Biosynthesis of L-phenylalanine from aromatic precursor benzaldehyde was performed by using two modules LtaE P.p-A8H B.t-RidA and PheDH- FDH V120S in one host cell .Molecular Structure Analysis
The molecular formula of L-Phenylalanine-3-13C is C9H11NO2 . The molecular weight is 166.18 g/mol . The InChI is InChI=1S/C9H11NO2/c10-8 (9 (11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2, (H,11,12)/t8-/m0/s1/i6+1 .Chemical Reactions Analysis
The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .Physical And Chemical Properties Analysis
The solubility behavior and the solute–solvent interaction of L-Phenylalanine in each selected monosolvent were explored by the empirical solvents’ polarity parameter (ET (30)), hydrogen bonding, cohesive energy density, molecular structure, viscosity, and Hansen solubility parameters (HSPs) .科学研究应用
微生物生物合成
L-苯丙氨酸: 是一种必需氨基酸,在工业上有多种应用。 最近的一项研究表明,它可以在大肠杆菌中从廉价的芳香族前体(如苯甲醛或苯甲醇)中生物合成 。这个过程对于以经济有效的方式生产L-苯丙氨酸具有重要意义,这对它在膳食补充剂、饲料、化妆品和化学工业中的应用至关重要。
药物合成
稳定同位素L-苯丙氨酸-3-13C广泛用于合成具有药理活性的化合物。 这些化合物包括头孢菌素类抗生素、抗癌金属药物和 HIV 蛋白酶抑制剂 。使用this compound有助于跟踪氨基酸在这些复杂分子中的掺入。
酶活性测定
This compound: 用于酶活性测定,特别是在研究苯丙氨酸羟化酶。 这种酶负责将苯丙氨酸转化为酪氨酸,其活性可以通过跟踪this compound的转化来测量 .
作用机制
Target of Action
L-Phenylalanine-3-13C, an isotopic analogue of L-Phenylalanine, primarily targets the α2δ subunit of voltage-dependent Ca+ channels and the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs . These targets play crucial roles in neuronal signaling and metabolic enzyme/protease calcium channel iGluR endogenous metabolite pathways .
Mode of Action
L-Phenylalanine-3-13C acts as an antagonist to the α2δ subunit of voltage-dependent Ca+ channels with a Ki of 980 nM . It also serves as a competitive antagonist for the glycine- and glutamate-binding sites of NMDARs (KB of 573 μM) and non-NMDARs . This means that it competes with glycine and glutamate for binding to these receptors, thereby modulating their activity.
Biochemical Pathways
The action of L-Phenylalanine-3-13C affects several biochemical pathways. As an essential amino acid, L-Phenylalanine is involved in the biosynthesis of proteins. Its antagonistic action on the α2δ subunit of voltage-dependent Ca+ channels and NMDARs influences neuronal signaling pathways . Furthermore, the degradation of phenylalanine results in the formation of acetoacetate and fumarate , which are key intermediates in metabolic pathways.
Pharmacokinetics
The pharmacokinetics of L-Phenylalanine-3-13C, like other isotopic analogues, is often studied using tracers for quantitation during the drug development process . Deuteration, the process of replacing hydrogen atoms with deuterium (a stable isotope of hydrogen), has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The molecular and cellular effects of L-Phenylalanine-3-13C’s action are primarily related to its antagonistic effects on specific receptors and channels. By acting as an antagonist, it can modulate the activity of these targets, potentially influencing various cellular processes and responses .
未来方向
属性
IUPAC Name |
(2S)-2-amino-3-phenyl(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-JCNVXSMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2][C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514736 | |
| Record name | L-(beta-~13~C)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136056-02-5 | |
| Record name | L-(beta-~13~C)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was L-Phenylalanine-3-13C used in this study instead of regular L-Phenylalanine?
A: L-Phenylalanine-3-13C is a stable isotope-labeled form of L-Phenylalanine where the carbon atom at the 3-position is replaced with the non-radioactive isotope 13C. This substitution allows researchers to track the fate of the phenylalanine molecule during metabolic processes. In the context of this study [], using L-Phenylalanine-3-13C allowed the researchers to definitively prove that the observed toluene production originated from the supplied L-Phenylalanine. When L-Phenylalanine-3-13C was provided to the microbial cultures, the resulting toluene was labeled with 13C at the alpha position (toluene-α-13C). This confirmed that the indigenous microorganisms were capable of converting L-Phenylalanine into toluene. This finding has important implications for understanding the potential consequences of bioremediation strategies, particularly the possibility of unintended byproducts like toluene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




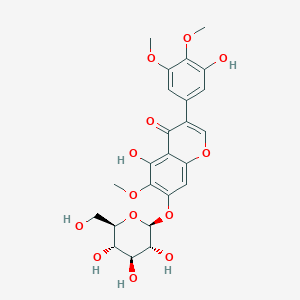
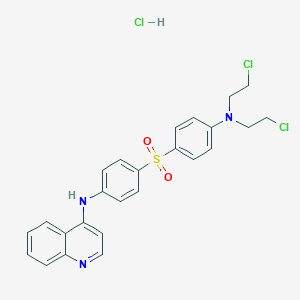
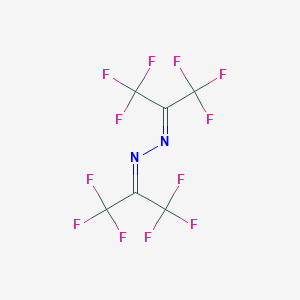
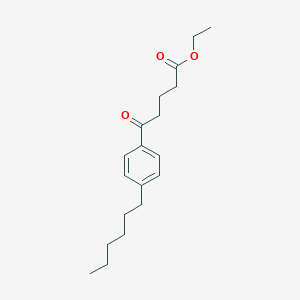
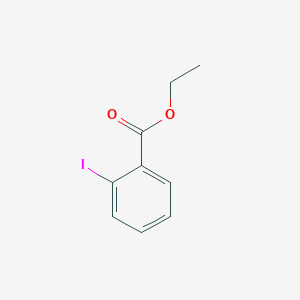

![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)


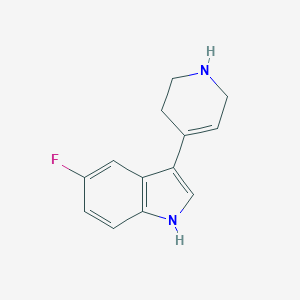


![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)